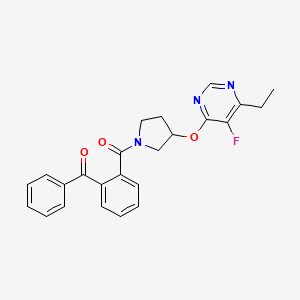

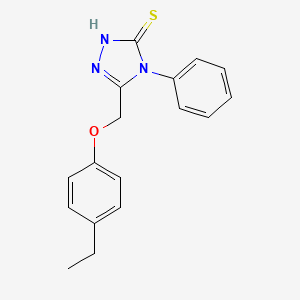

(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors to form more complex structures. For example, Schiff bases are formed from the reaction of amines with aldehydes or ketones, which can then undergo further reactions to yield the desired heterocycles . Similarly, the synthesis of symmetrical pentasubstituted pyrroles is achieved through the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones . These methods suggest that the synthesis of the compound would likely involve the formation of an intermediate Schiff base, followed by cyclization and functional group transformations to introduce the pyrrolidinyl and fluoropyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy . The presence of aromatic rings, heteroatoms, and multiple substituents contributes to the complexity of the molecular structure and can be deduced from the spectral data. For the compound , one would expect to see characteristic signals in the NMR spectra corresponding to the benzoylphenyl and fluoropyrimidinyl groups, as well as the pyrrolidinyl methanone moiety.

Chemical Reactions Analysis

The reactivity of similar compounds is often explored through their ability to undergo further chemical transformations. For instance, active methyl groups in heterocyclic compounds can react with various nucleophiles to yield a range of derivatives . The presence of a fluorine atom in the fluoropyrimidinyl group could also influence the reactivity, potentially making it a site for nucleophilic aromatic substitution reactions. The pyrrolidinyl methanone segment could undergo reactions typical of ketones, such as condensation or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-visible absorbance, which could be used for spectroscopic identification . The compound's solubility in organic solvents would be expected, given the presence of multiple aromatic rings and the potential for hydrogen bonding with the pyrrolidinyl nitrogen. The compound's melting point, boiling point, and stability could be inferred from related compounds but would require empirical determination for accuracy.

Scientific Research Applications

Synthesis and Structural Analysis

A significant aspect of research on this compound involves its synthesis and structural elucidation. For instance, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT (Density Functional Theory) study of boric acid ester intermediates with benzene rings. This research provides valuable insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, offering a foundation for understanding the chemical behavior and potential applications of similar compounds (Huang et al., 2021).

Chemical Reactions and Derivatives

Research by Sambaiah et al. (2017) describes a facile procedure for synthesizing functionalized novel chromeno[4,3-d]pyrimidin-5-ols and methanones, highlighting a key step involving the ANRORC reaction of 3-benzoyl chromones. This study underscores the versatility of pyrimidin derivatives in chemical synthesis and their potential in creating a wide range of chemical entities (Sambaiah et al., 2017).

Potential Applications in Drug Discovery

Pandya et al. (2019) explored the synthesis of a library of dihydropyrrolone conjugates and evaluated their antimicrobial activities, showcasing the potential of such compounds in the development of new antimicrobial agents. This research indicates that modifications to the core structure, similar to "(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone", can lead to compounds with significant biological activities (Pandya et al., 2019).

Biocatalysis and Green Chemistry

Xu et al. (2017) investigated the enantioselective bioreduction of 2-benzoylpyridine derivatives in aqueous ionic liquid media, demonstrating the use of biocatalysis for producing enantiopure alcohols. This research highlights the application of green chemistry principles in the synthesis of chiral compounds, suggesting potential pathways for environmentally friendly synthesis of complex molecules (Xu et al., 2017).

properties

IUPAC Name |

[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3/c1-2-20-21(25)23(27-15-26-20)31-17-12-13-28(14-17)24(30)19-11-7-6-10-18(19)22(29)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBPNCMOEXDRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)